1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one
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Overview
Description
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a chemical compound with a molecular weight of 227.29 g/mol It is characterized by the presence of a sulfanyl group attached to an oxadiazole ring, which is further connected to an azepanone structure
Preparation Methods
The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carbon disulfide and an appropriate base. The resulting intermediate is then treated with an alkylating agent to introduce the sulfanyl group . The final step involves the formation of the azepanone ring through a cyclization reaction under controlled conditions .
Chemical Reactions Analysis
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies exploring the interactions of sulfanyl and oxadiazole groups with biological targets, providing insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the oxadiazole ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one can be compared with other compounds containing oxadiazole or sulfanyl groups:
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid: This compound also contains a sulfanyl-oxadiazole moiety but differs in its overall structure and specific applications.
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Another similar compound, which has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its azepanone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUPZXKVBWLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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